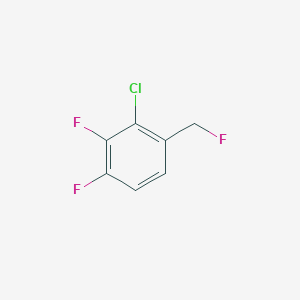

1-Chloro-2,3-difluoro-6-(fluoromethyl)benzene

Description

Properties

Molecular Formula |

C7H4ClF3 |

|---|---|

Molecular Weight |

180.55 g/mol |

IUPAC Name |

3-chloro-1,2-difluoro-4-(fluoromethyl)benzene |

InChI |

InChI=1S/C7H4ClF3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-2H,3H2 |

InChI Key |

INEPFKVVKUTPTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1CF)Cl)F)F |

Origin of Product |

United States |

Preparation Methods

Direct Fluorination of Chloromethylbenzene Derivatives

One of the primary routes to synthesize fluoromethyl-substituted chlorodifluorobenzenes involves the selective fluorination of chloromethylbenzene precursors. For example, starting from 1-chloro-4-methylbenzene, controlled fluorination agents such as Selectfluor can be employed to introduce fluorine atoms at specific ring positions and convert the methyl group into a fluoromethyl group (-CH2F). The reaction parameters—temperature, solvent, fluorinating agent equivalents, and reaction time—are optimized to favor substitution at the 2 and 3 positions on the aromatic ring while preserving the chlorine substituent at position 1.

This method benefits from relatively straightforward reaction conditions and avoids the need for complex intermediates. However, precise control over regioselectivity and fluorination degree requires careful optimization.

Halogen Exchange via Nucleophilic Aromatic Substitution (SNAr)

Another approach is the nucleophilic aromatic substitution of chloro or sulfonyl chloride intermediates with fluoride sources. For instance, chloro-substituted benzene sulfonyl chlorides can be converted into fluoro-substituted derivatives by treatment with potassium fluoride or sodium fluoride in polar aprotic solvents such as sulfolane or dimethylformamide (DMF), often in the presence of phase transfer catalysts like tetraphenylphosphonium bromide.

The general sequence is:

- Preparation of chloro-substituted benzene sulfonyl chloride intermediates.

- Treatment with fluoride salts under phase transfer catalysis at elevated temperatures (150–250 °C) for several hours.

- Filtration to remove inorganic salts and vacuum distillation to isolate the fluoro-substituted product.

This method offers high yields (over 80%) and high purity (HPLC content ~98%) of the fluorinated benzene derivatives. The process is scalable and widely used in industrial settings for similar fluorinated aromatic compounds.

Radical-Mediated Fluoromethylation

Recent advances have demonstrated radical pathways for introducing difluoroarylmethyl groups onto aromatic systems. Using α,α-difluorophenylacetic acid as a radical precursor, decarboxylation generates a radical intermediate that can attack aromatic substrates, followed by intramolecular cyclization and oxidation steps to form fluorinated products.

Although this method is primarily reported for benzimidazole derivatives, the underlying radical mechanism suggests potential applicability for synthesizing fluoromethyl-substituted chlorodifluorobenzenes under transition-metal-free and base-free conditions. This approach offers mild reaction conditions and broad substrate scope, which may be adapted for the target compound synthesis.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Yield (%) | Purity (HPLC) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Fluorination (e.g., Selectfluor) | 1-chloro-4-methylbenzene, Selectfluor, controlled temp. | Moderate | Variable | Simple, direct | Regioselectivity challenges |

| Nucleophilic Aromatic Substitution | Chloro-benzene sulfonyl chloride, KF/NaF, PTC, 150–250 °C | 82–83 | ~98.5–98.8 | High yield, scalable, high purity | High temp, requires sulfonyl intermediates |

| Radical Decarboxylative Coupling | α,α-difluorophenylacetic acid, aromatic substrate, radical initiators | ~68 | Not specified | Mild conditions, metal-free | Less established for this compound |

Detailed Research Results and Analysis

Nucleophilic Aromatic Substitution : According to patent CN106478464A, the preparation of fluoro-substituted benzene sulfonyl chlorides via nucleophilic substitution with fluoride salts yields products with over 80% recovery and HPLC purity exceeding 98%. The process involves initial diazotization of aniline derivatives, conversion to sulfonyl chlorides, and subsequent fluorination under phase transfer catalysis. The reaction temperature and catalyst choice critically influence the yield and purity.

Direct Fluorination : While direct fluorination methods are less documented specifically for 1-chloro-2,3-difluoro-6-(fluoromethyl)benzene, analogous compounds such as 1-chloro-2,5-difluoro-4-(fluoromethyl)benzene are synthesized by selective fluorination of methyl-substituted chlorobenzenes using reagents like Selectfluor. Industrial methods optimize reaction parameters to achieve selective substitution without over-fluorination or degradation.

Radical Fluoromethylation : The radical-mediated synthesis of difluoroarylmethyl-substituted heterocycles shows that radical intermediates generated from difluorophenylacetic acid can add to aromatic systems under mild, transition-metal-free conditions. This suggests a promising alternative for fluoromethyl group introduction, though direct application to chlorodifluorobenzenes requires further research.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,3-difluoro-6-(fluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydro derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

1-Chloro-2,3-difluoro-6-(fluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism by which 1-Chloro-2,3-difluoro-6-(fluoromethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to inhibition of enzyme activity or modulation of receptor function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 1-Chloro-2,3-difluoro-6-(fluoromethyl)benzene and analogous compounds from the evidence:

Key Observations:

- Halogenation Patterns : The target compound features a higher density of halogens (Cl and F) compared to 1-(tert-butyl)-4-(fluoromethyl)benzene, which lacks fluorine substituents . This increases its reactivity in electrophilic substitution reactions.

- Trifluoromethyl vs.

- Steric Effects : Bulky substituents like tert-butyl introduce significant steric hindrance, whereas the fluoromethyl group in the target compound balances moderate bulk with electronic effects.

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects : The trifluoro- and trifluoromethyl groups in 1-Chloro-2,4,5-trifluoro-3-trifluoromethyl-benzene create a strongly electron-deficient aromatic ring, favoring nucleophilic attack. In contrast, the target compound’s difluoro and fluoromethyl groups may result in a less electron-deficient but more polarized ring system.

- Fluorination Reactivity: highlights radical-polar crossover fluorination methods for synthesizing fluorinated aromatics . The presence of multiple fluorines in the target compound may necessitate specialized fluorination techniques compared to mono-fluorinated analogs like 4-(fluoromethyl)-1,1'-biphenyl.

Physicochemical Properties (Inferred)

- Boiling/Melting Points: Increased halogenation (e.g., trifluoro substituents in ) typically raises melting points due to stronger intermolecular forces. The target compound’s melting point is expected to be lower than that of 1-Chloro-2,4,5-trifluoro-3-trifluoromethyl-benzene but higher than non-fluorinated analogs.

- Lipophilicity : The fluoromethyl group (logP ~1.1) is less lipophilic than trifluoromethyl (logP ~2.1), suggesting the target compound may have intermediate solubility in organic solvents compared to its analogs .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Chloro-2,3-difluoro-6-(fluoromethyl)benzene, and how can purity be validated?

- Methodological Answer : Synthesis typically involves sequential halogenation and fluoromethylation. For example, starting from a benzene derivative, chlorination at position 1 can be achieved using Cl₂/FeCl₃ catalysis, followed by fluorination via Balz-Schiemann or halogen exchange with KF. Fluoromethylation at position 6 may require radical initiation or nucleophilic substitution. Purity validation should employ GC with flame ionization detection (FID) (≥95.0% purity thresholds as per industrial standards) and HPLC with UV detection to monitor byproducts . Mass spectrometry (MS) and elemental analysis further confirm molecular integrity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its fluorinated and chlorinated structure, stringent precautions include:

- Use of fume hoods and chemical-resistant gloves (e.g., nitrile).

- Storage in airtight containers away from light and moisture to prevent decomposition.

- Emergency protocols for inhalation/exposure, as outlined in fluorobenzene safety guidelines (e.g., immediate decontamination and medical evaluation) .

Q. Which analytical techniques are most effective for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃), noting splitting patterns from adjacent fluorine atoms.

- ¹⁹F NMR : Critical for resolving fluorine environments, with chemical shifts typically between -100 to -200 ppm.

- High-resolution MS (HRMS) : Confirm molecular formula via exact mass matching (e.g., [M+H]⁺ or [M-Cl]⁺ ions).

- X-ray crystallography : For unambiguous stereochemical assignment if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can regioselectivity challenges in multi-halogenation/fluoromethylation be systematically addressed?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example:

- Electrophilic substitution : Chlorine at position 1 may direct subsequent fluorination to positions 2 and 3 via meta/para-directing effects.

- Fluoromethylation : Radical initiators (e.g., AIBN) or transition-metal catalysts (e.g., CuI) can enhance selectivity at position 6. Computational tools like DFT calculations predict activation barriers for competing pathways, aiding in optimizing reaction parameters .

Q. How do contradictory NMR data arise in fluorinated analogs, and what strategies resolve them?

- Methodological Answer : Fluorine’s strong electronegativity and quadrupolar effects cause signal splitting and coupling (e.g., ¹H-¹⁹F coupling constants). To resolve discrepancies:

- Use ²D NMR (COSY, HSQC) to correlate coupled nuclei.

- Employ isotopic labeling (e.g., deuterated fluoromethyl groups) to simplify spectra.

- Reference ¹⁹F NMR data from structurally similar compounds (e.g., 1-Chloro-4-fluorobenzene shifts ).

Q. What computational approaches predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic/electrophilic attack.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing transition states).

- Benchmark against experimental data from analogous systems (e.g., chloro-trifluoromethylpyridine reactivity ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.